Hexabromobenzene
Overview
Description
Hexabromobenzene is an aryl bromide and a six-substituted bromobenzene in which all six positions of the central benzene ring are bonded to a bromine atom. It appears as monoclinic needles or white powder and is odorless. This compound has a chemical formula of C6Br6 and a molar mass of 551.490 g·mol−1 . This compound has been used in high voltage capacitors as a flame retardant and as a starting material in the formation of thin graphene-like films for low-cost energy storage devices and capacitors .
Mechanism of Action
Target of Action
Hexabromobenzene is an aryl bromide and a six-substituted bromobenzene . Its primary target is the liver, specifically the hepatic microsomal enzymes . These enzymes play a crucial role in the metabolism of various substances within the body.
Mode of Action
The mode of action of this compound involves the conversion of the parent compound to a reactive intermediate by hepatic microsomal enzymes . This process is known as electrophilic aromatic substitution . Benzene, the base molecule of this compound, is sufficiently nucleophilic that it undergoes substitution by bromide ions to give the substituted derivatives, this compound .
Biochemical Pathways
A study has shown that long-term accumulation of this compound resulted in distinct diminution of eight amino acids and five other metabolites . This suggests that this compound may disrupt various metabolic pathways, particularly those involving these amino acids and metabolites.
Result of Action
It has been suggested that this compound disrupts the energy metabolism of hepatic cells . This disruption could lead to various adverse effects, including cellular necrosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its use as a flame retardant in high voltage capacitors suggests that it is stable under high-temperature conditions . .
Biochemical Analysis
Biochemical Properties
This process involves electrophilic aromatic substitution, a general method of derivatizing hexabromobenzene . Benzene is sufficiently nucleophilic that it undergoes substitution by bromide ions to give the substituted derivatives, this compound .
Cellular Effects
A metabolomics study on this compound was conducted to investigate its effect on hepatocytes . Metabolic perturbations were observed by treating human liver tissue-derived HepG2 cell lines with this compound for a maximum of 21 days . The study revealed that long-term accumulation of this compound resulted in distinct diminution of eight amino acids and five other metabolites .
Molecular Mechanism
The molecular mechanism of hepatocellular response to this compound exposure disrupts the energy metabolism of hepatic cells . This was revealed through molecular docking of the biomarker-related enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to cause metabolic perturbations in human liver tissue-derived HepG2 cell lines over a period of 21 days .
Metabolic Pathways
Metabolic pathway enrichment using 17 metabolite biomarkers determined via univariate and multivariate statistical analysis verified that long-term accumulation of this compound resulted in distinct diminution of eight amino acids and five other metabolites .
Transport and Distribution
This compound is rapidly metabolized and distributed throughout the body as the debrominated metabolites . Most of the this compound dosage is absorbed by the intestinal tract .
Preparation Methods
Hexabromobenzene can be synthesized by reacting benzene (C6H6) with six equivalents of bromine (Br2) in the presence of heat and ultraviolet light. Industrial production methods often involve the use of oleum as a solvent in an autoclave stirred reactor, where benzene and bromine are reacted under controlled conditions .
Chemical Reactions Analysis
Hexabromobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This is a general method of derivatizing this compound, where benzene undergoes substitution by bromide ions to give the substituted derivatives.
Protodebromination: When treated with sodium methoxide in methanol and ethyl methyl ketone, this compound undergoes protodebromination to give a mixture of tetrabromobenzenes.
Nucleophilic Substitution: With piperidine or ethanolic ammonia, this compound undergoes debromination and some nucleophilic substitution.
Common reagents used in these reactions include bromine, sodium methoxide, methanol, ethyl methyl ketone, piperidine, and ethanolic ammonia. The major products formed from these reactions are tetrabromobenzenes and other brominated derivatives .
Scientific Research Applications
Hexabromobenzene has several scientific research applications:
Flame Retardant: It is used in high voltage capacitors as a flame retardant.
Energy Storage: It serves as a starting material in the formation of thin graphene-like films for low-cost energy storage devices and capacitors.
Metabolomics Studies: Research has been conducted on the metabolic effects of this compound, particularly its impact on hepatocytes.
Environmental Studies: This compound is studied for its environmental impact and bioaccumulation properties.
Comparison with Similar Compounds
Hexabromobenzene is similar to other polyhalogenated aromatic compounds such as hexafluorobenzene, hexachlorobenzene, and hexaiodobenzene . These compounds share similar physical-chemical properties and are used in various industrial applications. this compound is unique in its high bromine content and efficacy as a flame retardant and starting material for graphene-like films .
Similar Compounds
- Hexafluorobenzene
- Hexachlorobenzene
- Hexaiodobenzene
Properties
IUPAC Name |
1,2,3,4,5,6-hexabromobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Br6/c7-1-2(8)4(10)6(12)5(11)3(1)9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYGQBVSOZLICD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Br6 | |
Record name | HEXABROMOBENZENE | |
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DSSTOX Substance ID |
DTXSID1024128 | |
Record name | Hexabromobenzene | |
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Molecular Weight |
551.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Monoclinic needles or white powder. Insoluble in water. (NTP, 1992), Solid; [HSDB] Powder; [MSDSonline] | |
Record name | HEXABROMOBENZENE | |
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Record name | Hexabromobenzene | |
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Solubility |
Insoluble (NTP, 1992), SOL IN ACETIC ACID; SLIGHTLY SOL IN ALC, ETHER, > 10% in benzene, > 10% in chloroform, > 10% in petroleum ether, In water = 0.16X10-3 mg/l at 25 °C | |
Record name | HEXABROMOBENZENE | |
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Vapor Pressure |
0.00000002 [mmHg] | |
Record name | Hexabromobenzene | |
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Color/Form |
MONOCLINIC NEEDLES FROM BENZENE | |
CAS No. |
87-82-1 | |
Record name | HEXABROMOBENZENE | |
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Record name | Hexabromobenzene | |
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Record name | Benzene, 1,2,3,4,5,6-hexabromo- | |
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Record name | Hexabromobenzene | |
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Record name | Hexabromobenzene | |
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Record name | HEXABROMOBENZENE | |
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Melting Point |
621 °F (NTP, 1992), 327 °C | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Hexabromobenzene?
A1: The molecular formula of this compound is C6Br6, and its molecular weight is 551.5 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, various spectroscopic techniques have been used to characterize HBB. For instance, proton magnetic resonance spectroscopy (1H NMR) was employed to elucidate the structures of HBB and its degradation products. [] Gas chromatography with mass spectrometry (GC/MS) is another common method for identifying and quantifying HBB in environmental and biological samples. []
Q3: How does this compound partition in the environment?
A3: HBB exhibits physical-chemical properties similar to other persistent organic pollutants. [] Its low water solubility and high octanol-water partition coefficient (Kow) suggest a strong tendency to partition into organic matter and lipids, explaining its bioaccumulation potential. [, ]
Q4: Has this compound been detected in environmental samples?
A4: Yes, HBB has been detected in various environmental matrices, including air, water, soil, and sediment. [, , , , ] Studies have reported its presence in tree bark samples collected globally, highlighting its potential for long-range atmospheric transport. [, ] Elevated levels have been observed near potential source zones, such as e-waste recycling facilities and BFR manufacturing sites. [, , ]
Q5: How persistent is this compound in the environment?
A5: HBB is considered a persistent organic pollutant, exhibiting resistance to degradation in various environmental compartments. [] While some studies suggest biodegradation potential under specific conditions, its overall persistence raises concerns about its long-term environmental fate and potential risks. [, ]
Q6: What is known about the toxicity of this compound?
A6: HBB has been shown to induce various toxicological effects in experimental animals. Studies have reported that HBB can cause porphyria in rats, characterized by the accumulation of specific porphyrins in the liver and altered porphyrin excretion patterns. [, , ] This disruption of heme biosynthesis suggests potential for liver dysfunction upon HBB exposure. [, , ] Research has also investigated the impact of HBB on enzyme activity in rats. [, , , ] Findings indicate that HBB can induce the cytochrome P450 enzyme system, particularly the CYP1A isoform responsible for metabolizing various xenobiotics. [, ] While the exact mechanisms require further investigation, these findings highlight HBB's potential to interfere with liver detoxification processes. [, ] Additionally, HBB has been found to affect other enzymes, such as uroporphyrinogen decarboxylase, which plays a crucial role in heme biosynthesis. [, , ] Further research is needed to fully elucidate the long-term health effects of HBB exposure in humans.
Q7: Has this compound been detected in humans?
A7: Yes, HBB has been detected in human serum samples, indicating exposure from various sources. [, ] Studies in China have reported detectable levels of HBB in the serum of the general population, with occupational exposure potentially contributing to higher body burdens. [, ] More research is needed to determine the long-term health implications of these exposures.
Q8: What analytical methods are used to detect and quantify this compound?
A8: Gas chromatography coupled with mass spectrometry (GC-MS) is the most commonly employed technique for identifying and quantifying HBB in environmental and biological samples. [, , , , , , , , , , ] This method offers high sensitivity and selectivity, enabling accurate measurements even at trace levels. [, ] High-performance liquid chromatography (HPLC) is also used, particularly in combination with GC-MS, to separate and quantify HBB and its degradation products. []
Q9: What are the current regulations regarding the use of this compound?
A9: Due to concerns about its persistence and potential toxicity, the use of HBB has been restricted in many countries. For instance, it is listed as a persistent organic pollutant (POP) under the Stockholm Convention, an international treaty aimed at reducing or eliminating the production and use of POPs. [, ]
Q10: Are there any alternatives to this compound?
A10: Yes, several alternatives to HBB have been developed and are increasingly being used as flame retardants. These alternatives include other brominated flame retardants with potentially lower persistence and toxicity, as well as non-halogenated flame retardants. [, ] The selection of alternatives depends on various factors, including the specific application, regulatory requirements, and environmental and health considerations.
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